molecular formula C11H19N3O B13891188 4,5-Dimethyl-2-(oxan-4-ylmethyl)pyrazol-3-amine

4,5-Dimethyl-2-(oxan-4-ylmethyl)pyrazol-3-amine

Cat. No.: B13891188
M. Wt: 209.29 g/mol
InChI Key: GBJWYMWMTHOCNZ-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(oxan-4-ylmethyl)pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound features a pyrazole ring substituted with dimethyl groups and an oxan-4-ylmethyl group, making it a valuable scaffold in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(oxan-4-ylmethyl)pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4,5-dimethyl-1H-pyrazole-3-carboxylic acid with oxan-4-ylmethylamine in the presence of a dehydrating agent such as thionyl chloride . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(oxan-4-ylmethyl)pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of N-substituted pyrazole derivatives.

Scientific Research Applications

4,5-Dimethyl-2-(oxan-4-ylmethyl)pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(oxan-4-ylmethyl)pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the enzyme and the binding affinity of the compound . Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: Lacks the oxan-4-ylmethyl group, making it less versatile in certain applications.

    4-Methyl-2-(oxan-4-ylmethyl)pyrazole: Similar structure but with different substitution patterns, affecting its reactivity and applications.

    2-(Oxan-4-ylmethyl)pyrazole: Lacks the dimethyl groups, resulting in different chemical properties.

Uniqueness

4,5-Dimethyl-2-(oxan-4-ylmethyl)pyrazol-3-amine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

4,5-dimethyl-2-(oxan-4-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C11H19N3O/c1-8-9(2)13-14(11(8)12)7-10-3-5-15-6-4-10/h10H,3-7,12H2,1-2H3

InChI Key

GBJWYMWMTHOCNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C)CC2CCOCC2)N

Origin of Product

United States

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